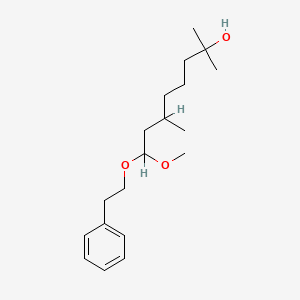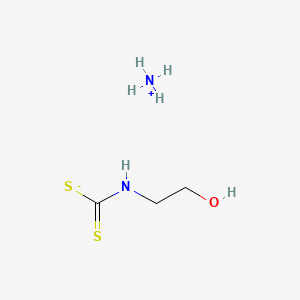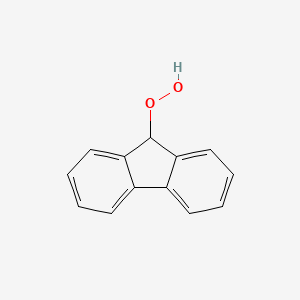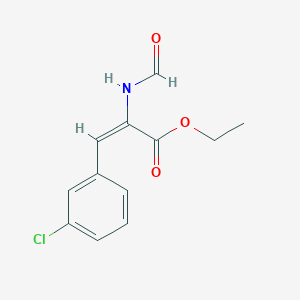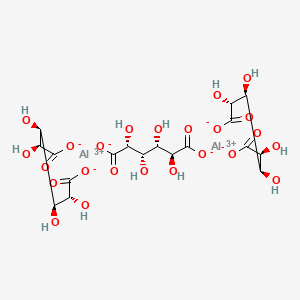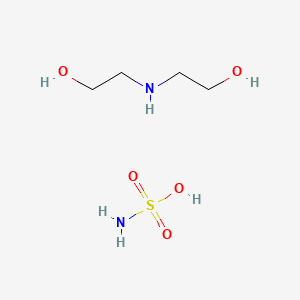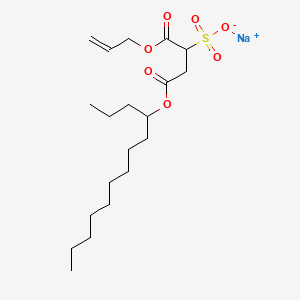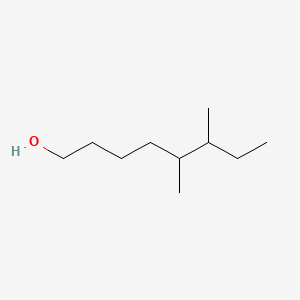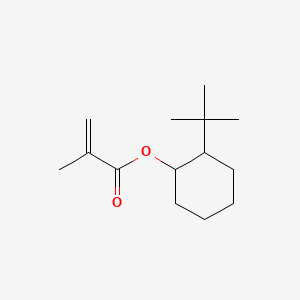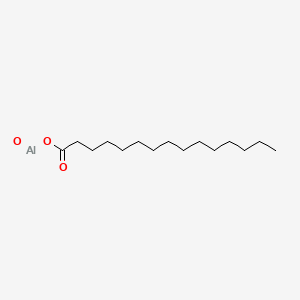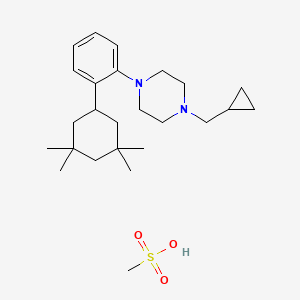
Calcium bis(2-ethylhexanolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(2-ethylhexanolate): It is a white to pale cream powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone . This compound is widely used in various industrial applications, including as a catalyst in polymerizations and as a drier in paints and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium bis(2-ethylhexanolate) can be synthesized by reacting sodium 2-ethylhexanoate with calcium chloride. The reaction typically occurs in an organic solvent, and the product is obtained after filtration and drying .
Industrial Production Methods: In industrial settings, calcium bis(2-ethylhexanolate) is produced by the same method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Calcium bis(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of organic compounds.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or air, and the reaction is typically carried out at elevated temperatures.
Substitution: Reagents such as acids or other metal salts can be used under mild to moderate conditions.
Major Products:
Oxidation: The major products are oxidized organic compounds.
Substitution: The products depend on the substituting reagent but generally include new organometallic compounds.
Scientific Research Applications
Chemistry: Calcium bis(2-ethylhexanolate) is used as a catalyst in various organic synthesis reactions, including polymerizations and oxidation reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, it is used in the synthesis of biologically active compounds and in the preparation of materials for medical devices .
Industry: In the industrial sector, it is used as a drier in paints and coatings, where it catalyzes the oxidation of drying oils, accelerating the drying process and enhancing film formation .
Mechanism of Action
The mechanism of action of calcium bis(2-ethylhexanolate) involves its role as a catalyst. In oxidation reactions, it facilitates the transfer of oxygen to the substrate, thereby accelerating the reaction. In polymerizations, it helps in the formation of polymer chains by activating the monomers . The molecular targets and pathways involved include the activation of oxygen molecules and the stabilization of reaction intermediates .
Comparison with Similar Compounds
- Cobalt bis(2-ethylhexanoate)
- Zinc bis(2-ethylhexanoate)
- Manganese bis(2-ethylhexanoate)
Comparison: Calcium bis(2-ethylhexanolate) is unique in its specific catalytic properties and solubility profile. Compared to cobalt and manganese bis(2-ethylhexanoate), it is less toxic and more environmentally friendly. Zinc bis(2-ethylhexanoate) shares similar applications but has different catalytic efficiencies and reaction conditions .
Properties
CAS No. |
93805-79-9 |
|---|---|
Molecular Formula |
C16H34CaO2 |
Molecular Weight |
298.52 g/mol |
IUPAC Name |
calcium;2-ethylhexan-1-olate |
InChI |
InChI=1S/2C8H17O.Ca/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
InChI Key |
USNBCOQMJRWBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


